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molecular formula C15H16BrNO3 B3027592 Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate CAS No. 1346576-38-2

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate

Cat. No. B3027592
M. Wt: 338.20
InChI Key: YJVAQKXGBJAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536179B2

Procedure details

To a stirred solution of methyl 6-bromo-1-sec-butyl-3-formyl-1H-indole-4-carboxylate (15 g, 44.6 mmol) in DMF (115 mL) was added p-toluenesulfonic acid mono hydrate (1.1 g, 5.8 mmol), p-toluenesulfonyl hydrazide (10.8 g, 58 mmol) followed by sulfolane (115 mL) at RT and the reaction mixture was stirred at 100° C. for 1 h. The reaction mixture was cooled to room temperature, treated with sodium cyanoborohydride (11.9 g, 178.5 mmol) portion wise over a period of 5 min and stirred at 100° C. for 2 h. The reaction mixture was cooled to room temperature and stirred at the same temperature for 16 h. The reaction mixture was diluted with water and extracted with 30% EtOAc: Pet ether. The organic layer was washed with cold water (100 mL), brine (100 mL) and dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude, which was purified by column chromatography over silica gel (100-200 mesh) using 5% EtOAc: Pet ether as eluent to afford title compound methyl 6-bromo-1-sec-butyl-3-methyl-1H-indole-4-carboxylate (7.88 g, 54.6%) as pale yellow gum. 1H NMR (CDCl3, 400 MHz): δ 0.804-0.841 (t, J=7.4 Hz, 3H), 1.454-1.470 (d, J=6.4 Hz, 3H), 1.865-1.884 (m, 2H), 2.363 (s, 3H), 3.950 (s, 3H), 4.265-4.316 (m, 1H), 7.038 (s, 1H), 7.609 (d, J=1.2 Hz, 1H), 7.671 (d, J=2 Hz, 1H). MS (ES+): 324.19 [M+H] ion present.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonyl hydrazide
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:17]([O:19][CH3:20])=[O:18])[C:5]2[C:6]([CH:15]=O)=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.S1(CCCC1)(=O)=O.C([BH3-])#N.[Na+]>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:17]([O:19][CH3:20])=[O:18])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C=O)C(=O)OC
Name
Quantity
1.1 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
p-toluenesulfonyl hydrazide
Quantity
10.8 g
Type
reactant
Smiles
Name
Quantity
115 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
11.9 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at the same temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 30% EtOAc
WASH
Type
WASH
Details
The organic layer was washed with cold water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.88 g
YIELD: PERCENTYIELD 54.6%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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